molecular formula C14H15NO2 B3143008 Tert-butyl 3-(4-cyanophenyl)prop-2-enoate CAS No. 516520-65-3

Tert-butyl 3-(4-cyanophenyl)prop-2-enoate

Cat. No.: B3143008
CAS No.: 516520-65-3
M. Wt: 229.27 g/mol
InChI Key: ZRSOTKSRUXHKQV-UHFFFAOYSA-N
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Description

Tert-butyl 3-(4-cyanophenyl)prop-2-enoate is a synthetic compound with the molecular formula C14H15NO2 and a molecular weight of 229.27 g/mol. This compound is commonly used in scientific research and industrial applications due to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Tert-butyl 3-(4-cyanophenyl)prop-2-enoate typically involves the esterification of 3-(4-cyanophenyl)prop-2-enoic acid with tert-butyl alcohol. This reaction is often catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to ensure complete esterification.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems and optimized reaction conditions ensures consistent product quality and scalability.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 3-(4-cyanophenyl)prop-2-enoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the nitrile group to primary amines or other reduced forms.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the tert-butyl ester group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

    Substitution: Nucleophiles like hydroxide ions (OH-) or amines can be used under basic conditions.

Major Products Formed

    Oxidation: Carboxylic acids or aldehydes.

    Reduction: Primary amines or other reduced derivatives.

    Substitution: Various substituted esters or amides.

Scientific Research Applications

Tert-butyl 3-(4-cyanophenyl)prop-2-enoate is utilized in various scientific research fields, including:

    Chemistry: As a building block in organic synthesis and for studying reaction mechanisms.

    Biology: In the development of bioactive molecules and as a probe in biochemical assays.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Tert-butyl 3-(4-cyanophenyl)prop-2-enoate involves its interaction with specific molecular targets and pathways. The compound can act as a substrate or inhibitor in enzymatic reactions, influencing biochemical pathways. Its reactivity is primarily due to the presence of the nitrile and ester functional groups, which can undergo various chemical transformations.

Comparison with Similar Compounds

Similar Compounds

  • Tert-butyl 3-(4-chlorophenyl)prop-2-enoate
  • Tert-butyl 3-(4-methoxyphenyl)prop-2-enoate
  • Tert-butyl 3-(4-nitrophenyl)prop-2-enoate

Uniqueness

Tert-butyl 3-(4-cyanophenyl)prop-2-enoate is unique due to the presence of the nitrile group, which imparts distinct reactivity and chemical properties compared to its analogs. This makes it particularly valuable in synthetic chemistry and research applications.

Properties

IUPAC Name

tert-butyl 3-(4-cyanophenyl)prop-2-enoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15NO2/c1-14(2,3)17-13(16)9-8-11-4-6-12(10-15)7-5-11/h4-9H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZRSOTKSRUXHKQV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C=CC1=CC=C(C=C1)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60735588
Record name tert-Butyl 3-(4-cyanophenyl)prop-2-enoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60735588
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

229.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

516520-65-3
Record name tert-Butyl 3-(4-cyanophenyl)prop-2-enoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60735588
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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